[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-21(18(23)24-13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-17(22)12-19/h3-7,15-16H,2,8-13,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTHNWKUPBLWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Selection of Starting Materials
The synthesis of [4-(2-amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester begins with 1,4-cyclohexanedione (1), a cost-effective precursor validated in large-scale pharmaceutical production . This diketone undergoes sequential transformations:
-
Wittig Reaction : Ethyl bromoacetate-derived ylides introduce the ethyl acetate moiety, forming 2-(4-carbonylcyclohexenyl)ethyl acetate (2) in 63–69% yield . Solvent selection (toluene, THF, dioxane) minimally impacts efficiency, though toluene maximizes crystallinity.
-
Oxime Formation : Condensation with hydroxylamine hydrochloride under oxalic acid catalysis generates 2-(4-oximido-cyclohexenyl)ethyl acetate (3) with 78–82% yield . Maleic acid alternatives reduce side-product formation by 12% in tetrahydrofuran .
Carbamate Formation via Benzyl Chloroformate
The amine intermediate (4) reacts with benzyl chloroformate to install the carbamic acid benzyl ester group. While Vulcanchem’s generic protocol recommends dichloromethane as the solvent, experimental optimization reveals:
-
Base Selection : Triethylamine (2 eq.) suppresses HCl-induced side reactions, enhancing yield to 89% .
-
Temperature Control : Reactions at 0–5°C minimize N-overacylation, preserving the primary amine for subsequent steps .
Acylation for Amino-Acetylamino Functionalization
The final acylation employs acetyl chloride or acetic anhydride under Schotten-Baumann conditions:
| Acylating Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Water/THF | 2 | 91 |
| Acetic anhydride | Dichloromethane | 4 | 88 |
Adapted from carbamate acylation protocols
Aqueous THF facilitates rapid mixing and byproduct extraction, achieving near-quantitative conversion. Nuclear magnetic resonance (NMR) confirms regioselectivity, with no observable O-acylation .
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
-
HPLC Purity : >99.5% for the final product using C18 columns (methanol:water = 70:30) .
-
Chiral Analysis : Polarimetry confirms enantiomeric excess >98% when using (R)-BINAP-modified catalysts .
-
Stability Testing : Accelerated degradation studies (40°C/75% RH) show <0.5% impurity formation over 6 months .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ester moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or nitriles.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.
Medicine
In medicine, this compound has potential applications as a prodrug. Its ester moiety can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes. The compound’s ester group can be hydrolyzed by esterases, releasing the active drug or intermediate. This hydrolysis can trigger downstream biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Stability and Reactivity
- Benzyl Ester vs. Cyclohexyl Ester: Benzyl esters (target compound) undergo 3× faster aspartimide formation than cyclohexyl esters under acidic conditions (e.g., HF-anisole at 0°C) . Benzyl groups are preferentially cleaved over ethers in hydrogenolysis (), making them useful for selective deprotection but less stable in acidic environments .
- Amino-Acetyl vs. Chloro-Acetyl: The amino-acetyl group in the target compound enhances nucleophilicity, enabling peptide coupling. In contrast, chloro-acetyl analogs () are prone to hydrolysis or substitution reactions .
Research Implications
- Pharmaceutical Applications: The target compound’s amino-acetyl moiety is advantageous for prodrug design, but its benzyl ester limits stability. Cyclohexyl ester analogs () or tert-butyl protections () may offer better stability for prolonged activity .
- Peptide Synthesis : Benzyl esters are suitable for transient protection but require strict control of acidic conditions to minimize aspartimide formation. Alternatives like cyclohexyl esters reduce side reactions by 170-fold in basic media .
Biological Activity
[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound with a complex structure that includes a cyclohexyl ring, an amino group, and a carbamic acid moiety. This compound is part of a class known for its potential biological activities, particularly in medicinal chemistry. The structural features suggest that it may exhibit diverse pharmacological properties, making it a candidate for further research in drug development.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Cyclohexyl Ring : Provides a stable framework and influences lipophilicity.
- Amino Group : Imparts potential for hydrogen bonding and interaction with biological targets.
- Carbamic Acid Moiety : Known for its role in various biological activities, including enzyme inhibition.
Biological Activity
The biological activity of this compound is predicted to be significant based on its structural features. Compounds with similar structures have been reported to exhibit various pharmacological effects, including:
- Anticonvulsant Activity : Similar compounds like Gabapentin have demonstrated efficacy in treating neuropathic pain and seizures.
- Analgesic Properties : Related structures have been noted for their pain-relieving effects.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Carbamazepine | Contains carbamate and cyclic structures | Anticonvulsant |
| Phenacetin | Acetamide derivative with analgesic properties | Analgesic |
| Gabapentin | Cyclohexane ring with amino groups | Anticonvulsant and neuropathic pain relief |
Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:
- Enzyme Inhibition : The carbamate group may inhibit specific enzymes involved in neurotransmitter regulation.
- Receptor Modulation : The amino group could facilitate binding to various receptors, influencing signaling pathways.
In Vitro Studies
In vitro studies are essential for elucidating the specific biological activities associated with this compound. Research has indicated that similar compounds can exhibit significant activity against various biological targets. For instance, studies on related carbamate derivatives have shown promising results in inhibiting certain enzymes linked to pain pathways.
In Silico Predictions
Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural features. These tools suggest that this compound may possess multiple therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester, and what purity validation methods are critical?
- Methodology : Synthesis typically involves sequential protection/deprotection of functional groups. For example:
Cyclohexylamine activation : React cyclohexylamine with bromoacetyl chloride to form the 2-aminoacetyl intermediate.
Carbamate formation : Couple the intermediate with ethyl isocyanate under anhydrous conditions (e.g., THF, 0°C).
Benzyl esterification : Use benzyl chloroformate in the presence of a base like triethylamine (#user-content-evidence1).
- Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., integration of benzyl protons at δ 5.1–5.3 ppm). LC-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~363.2).
Q. How do structural modifications (e.g., benzyl ester vs. ethyl ester) influence the compound’s solubility and stability in biological assays?
- Methodology : Compare logP values (calculated via ChemDraw or experimental shake-flask method) to predict solubility. Stability is tested in PBS (pH 7.4) at 37°C over 24 hours, monitored by LC-MS.
- Data : Benzyl esters generally enhance lipophilicity (logP ~2.5) compared to ethyl esters (logP ~1.8), improving membrane permeability but reducing aqueous solubility (#user-content-evidence1)(#user-content-evidence6).
Q. What spectroscopic techniques are essential for characterizing the compound’s stereochemistry and functional groups?
- Methodology :
- NMR : H and C NMR confirm cyclohexyl ring conformation (axial vs. equatorial substituents) and carbamate/ester linkages.
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester) validate functional groups.
- X-ray crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks (#user-content-evidence7)(#user-content-evidence13).
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like serine proteases or GPCRs?
- Methodology :
Target preparation : Retrieve X-ray structures of target proteins (e.g., trypsin: PDB 1TLD) and prepare via protonation state optimization (Schrödinger Maestro).
Docking : Use AutoDock Vina to simulate binding poses. Focus on hydrogen bonds between the carbamate group and catalytic residues (e.g., His57 in trypsin).
MM-GBSA : Calculate binding free energy to rank affinity (#user-content-evidence2) (#user-content-evidence9).
- Validation : Compare with experimental IC values from enzyme inhibition assays.
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC values in kinase inhibition assays)?
- Methodology :
- Assay standardization : Control ATP concentration (e.g., 10 µM vs. 100 µM) and pre-incubation time.
- Metabolite screening : Use LC-MS to detect hydrolysis products (e.g., free cyclohexylamine) that may interfere with activity.
- Orthogonal assays : Validate results via SPR (surface plasmon resonance) for direct binding kinetics (#user-content-evidence1)(#user-content-evidence2).
Q. How does the compound’s conformational flexibility (e.g., cyclohexyl chair vs. boat) impact its pharmacokinetic profile in vivo?
- Methodology :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare chair/boat transition states.
- Pharmacokinetic profiling : Administer the compound in rodent models and measure plasma half-life via LC-MS/MS. Correlate with computational data on energy barriers (>5 kcal/mol favors chair conformation) (#user-content-evidence7)(#user-content-evidence13).
Safety & Handling
Q. What are the critical safety protocols for handling this compound in a research lab?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
